molecular formula C11H5ClF3N3 B11080359 {1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile

{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile

Cat. No.: B11080359
M. Wt: 271.62 g/mol
InChI Key: PMLRDOMDYWFPJB-UHFFFAOYSA-N
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Description

{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a trifluoroethylidene moiety, and a propanedinitrile group

Preparation Methods

The synthesis of {1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloroaniline with trifluoroacetaldehyde to form an intermediate, which is then reacted with malononitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in the development of biochemical assays and as a probe in biological studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile involves its interaction with molecular targets through various pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the context of its application, such as in biochemical assays or drug development.

Comparison with Similar Compounds

When compared to similar compounds, {1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Similar compounds include:

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound also contains halogenated groups but differs in its core structure and reactivity.

    Various fluorinated compounds: These compounds share the trifluoroethylidene moiety but differ in other functional groups and overall structure.

Properties

Molecular Formula

C11H5ClF3N3

Molecular Weight

271.62 g/mol

IUPAC Name

2-[1-(2-chloroanilino)-2,2,2-trifluoroethylidene]propanedinitrile

InChI

InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-10(11(13,14)15)7(5-16)6-17/h1-4,18H

InChI Key

PMLRDOMDYWFPJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=C(C#N)C#N)C(F)(F)F)Cl

Origin of Product

United States

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